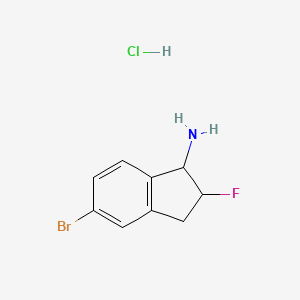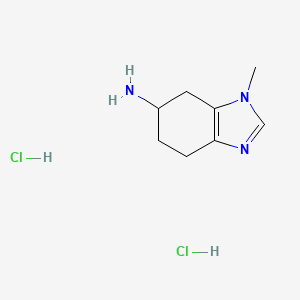
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN and a molecular weight of 266.5. It is a mixture of diastereomers and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 5-bromo-2-fluoro-1-indanone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted indan derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride include:
- 5-bromo-2-fluoro-1-indanone
- 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-ol
- 5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine, fluorine, and amine functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10BrClFN |
|---|---|
Molekulargewicht |
266.54 g/mol |
IUPAC-Name |
5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-1-2-7-5(3-6)4-8(11)9(7)12;/h1-3,8-9H,4,12H2;1H |
InChI-Schlüssel |
IVHQXLVZEIYTKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=C1C=C(C=C2)Br)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)





![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)



![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)

